molecular formula C11H21NO3 B1320748 (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 790667-44-6

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No. B1320748
M. Wt: 215.29 g/mol
InChI Key: RCXJVQLRZJXWNM-RKDXNWHRSA-N
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Description

“(2R,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 790667-44-6. It has a molecular weight of 215.29 and its molecular formula is C11H21NO3 .

Scientific Research Applications

  • Synthesis of Pipecolic Acid Derivatives : The compound has been utilized in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. A study demonstrated an unprecedented cascade of reactions leading to pipecolic acid derivative 5, highlighting the compound's role in innovative organic synthesis methods (Purkayastha et al., 2010).

  • Intermediate in Novel Protein Tyrosine Kinase Inhibitor Synthesis : This chemical has been identified as a key intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient approach for synthesizing this compound was proposed, demonstrating its significance in the development of new medicinal therapies (Chen Xin-zhi, 2011).

  • Stereoselective Syntheses of Substituted Compounds : Research has been conducted on the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the compound's versatility in creating various stereoisomers (Boev et al., 2015).

  • Preparation of Chiral Carboxylates : Studies on the preparation and stereoselective hydrogenation of chiral (4-hydroxy-tetrafuranylidene)carboxylates have been conducted, demonstrating the compound's application in creating functionally diverse esters (Scheffler et al., 2002).

  • Molecular Packing and Hydrogen Bonding Studies : X-ray studies have revealed insights into the molecular packing and hydrogen bonding characteristics of similar tert-butyl hydroxy piperidine-1-carboxylate compounds, contributing to a deeper understanding of molecular interactions in crystal structures (Didierjean et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJVQLRZJXWNM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151940
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

CAS RN

790667-44-6, 152491-42-4
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790667-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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